Septeremophilane E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is typically produced in laboratory settings for research purposes .
Chemical Reactions Analysis
Types of Reactions
Septeremophilane E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Septeremophilane E has several scientific research applications, including:
Mechanism of Action
Septeremophilane E exerts its effects primarily by inhibiting the production of nitric oxide. This inhibition is significant in reducing inflammation and has potential therapeutic applications in treating neuroinflammatory conditions . The molecular targets and pathways involved include nitric oxide synthase enzymes, which are responsible for the production of nitric oxide .
Comparison with Similar Compounds
Similar Compounds
Septeremophilane A-H: These compounds share a similar sesquiterpenoid skeleton and are also isolated from the fungus Septoria rudbeckiae.
Chaetopenoid G: Another sesquiterpenoid with similar biological activities.
Uniqueness
Septeremophilane E is unique due to its specific inhibition of nitric oxide production and its potential anti-neuroinflammatory activity . This makes it a valuable compound for research in inflammation and neurodegenerative diseases.
Biological Activity
Septeremophilane E is a bioactive compound isolated from the fungus Septoria rudbeckiae, primarily known for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Isolation
This compound belongs to the class of tri-nor-sesquiterpenes, which are characterized by their unique structural modifications derived from the sesquiterpene backbone. The compound was isolated from cultures of Septoria rudbeckiae, a plant pathogenic fungus associated with halophyte plants such as Karelinia caspia .
Biological Activity Overview
The biological activities of this compound have been extensively studied, revealing a range of pharmacological effects:
- Antimicrobial Activity : this compound exhibits significant antibacterial properties against various multidrug-resistant organisms (MDROs) and clinical pathogens. Studies indicate that it is effective against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and several species of Salmonella .
- Mechanisms of Action : The compound's antimicrobial effects are attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. It has also been shown to induce apoptosis in cancer cells, suggesting potential anticancer properties .
- Neuroinflammatory Activity : Recent research highlights the anti-neuroinflammatory effects of this compound, indicating its potential in treating neurodegenerative diseases .
Antimicrobial Efficacy
A study conducted on the antibacterial activity of this compound demonstrated its effectiveness against various clinical pathogens. The results are summarized in Table 1 below:
Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 20 | 4 |
Pseudomonas aeruginosa | 18 | 8 |
Salmonella typhimurium | 15 | 16 |
E. coli | 12 | 32 |
Table 1: Antibacterial activity of this compound against selected pathogens
The hexane extract containing this compound showed substantial zones of inhibition, particularly against Gram-positive bacteria like Staphylococcus aureus. The MIC values indicate that it is particularly potent against MRSA strains.
Cytotoxicity and Apoptosis Induction
In vitro studies have shown that this compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were determined to be:
- MCF-7: 6.43 µM
- HepG2: 12.5 µM
These findings suggest that this compound could serve as a lead compound for developing anticancer agents .
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(1R,2S,8aS)-7-hydroxy-1,8a-dimethyl-6-oxo-1,2-dihydronaphthalen-2-yl] (2E,4E,6R)-6-(hydroxymethyl)octa-2,4-dienoate |
InChI |
InChI=1S/C21H26O5/c1-4-15(13-22)7-5-6-8-20(25)26-19-10-9-16-11-17(23)18(24)12-21(16,3)14(19)2/h5-12,14-15,19,22,24H,4,13H2,1-3H3/b7-5+,8-6+/t14-,15+,19-,21+/m0/s1 |
InChI Key |
QBVIUBZINCBJDU-WGWLHPTCSA-N |
Isomeric SMILES |
CC[C@@H](CO)/C=C/C=C/C(=O)O[C@H]1C=CC2=CC(=O)C(=C[C@@]2([C@H]1C)C)O |
Canonical SMILES |
CCC(CO)C=CC=CC(=O)OC1C=CC2=CC(=O)C(=CC2(C1C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.